molecular formula C15H23N3O4 B108407 p-Tolyl-N,N-dipropyl-3-dicarbamate CAS No. 19351-45-2

p-Tolyl-N,N-dipropyl-3-dicarbamate

Cat. No. B108407
CAS RN: 19351-45-2
M. Wt: 309.36 g/mol
InChI Key: MULDUPLDVOLZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Tolyl-N,N-dipropyl-3-dicarbamate, also known as Tropacocaine, is a synthetic compound that belongs to the family of tropane alkaloids. It is structurally similar to cocaine, a well-known illicit drug. However, Tropacocaine has been synthesized for scientific research purposes and has potential applications in the field of medicine and pharmacology.

Mechanism Of Action

P-Tolyl-N,N-dipropyl-3-dicarbamate acts as a dopamine transporter inhibitor, similar to cocaine. It blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and stimulation of the reward pathway. p-Tolyl-N,N-dipropyl-3-dicarbamate also has an affinity for other neurotransmitter transporters, including norepinephrine and serotonin transporters.

Biochemical And Physiological Effects

P-Tolyl-N,N-dipropyl-3-dicarbamate has been shown to increase locomotor activity in animal studies, similar to cocaine. It also produces reinforcing effects in animal models, indicating its potential for abuse. p-Tolyl-N,N-dipropyl-3-dicarbamate has been shown to have a longer duration of action and a lower potency than cocaine.

Advantages And Limitations For Lab Experiments

P-Tolyl-N,N-dipropyl-3-dicarbamate has advantages over cocaine in laboratory experiments due to its longer duration of action and lower potency. It also lacks the addictive and toxic properties of cocaine, making it a safer alternative for use in scientific research. However, p-Tolyl-N,N-dipropyl-3-dicarbamate is still a controlled substance and requires special permits and licenses for use in research.

Future Directions

There are several future directions for p-Tolyl-N,N-dipropyl-3-dicarbamate research. One area of interest is the development of p-Tolyl-N,N-dipropyl-3-dicarbamate derivatives with improved pharmacological properties. Another area of interest is the use of p-Tolyl-N,N-dipropyl-3-dicarbamate in the development of new treatments for drug addiction and other neurological disorders. Additionally, p-Tolyl-N,N-dipropyl-3-dicarbamate could be used as a tool to study the role of the dopamine system in various physiological and pathological processes.

Synthesis Methods

P-Tolyl-N,N-dipropyl-3-dicarbamate can be synthesized using various methods, including the classical Mannich reaction and the more recent microwave-assisted synthesis. The classical Mannich reaction involves the reaction between p-toluidine, formaldehyde, and diethyl carbonate in the presence of a catalyst. The microwave-assisted synthesis involves the reaction between p-toluidine, formaldehyde, and diethyl carbonate in the presence of a solvent and a microwave.

Scientific Research Applications

P-Tolyl-N,N-dipropyl-3-dicarbamate has been used in scientific research to study the mechanism of action of cocaine and other tropane alkaloids. It has potential applications in the development of new drugs for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and drug addiction. p-Tolyl-N,N-dipropyl-3-dicarbamate has also been used as a tool to study the function of dopamine transporters and the role of the dopamine system in addiction and reward.

properties

CAS RN

19351-45-2

Product Name

p-Tolyl-N,N-dipropyl-3-dicarbamate

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate

InChI

InChI=1S/C15H23N3O4/c1-12-4-6-13(7-5-12)18(8-2-10-21-14(16)19)9-3-11-22-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20)

InChI Key

MULDUPLDVOLZSA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N

Canonical SMILES

CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N

Other CAS RN

19351-45-2

synonyms

Dicarbamic acid (p-tolylimino)di(trimethylene) ester

Origin of Product

United States

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